BenchChemオンラインストアへようこそ!

TP-472

Epigenetics Bromodomain inhibition Drug discovery

TP-472 is a structurally distinct chemical probe developed by Takeda and SGC for dissecting BRD9/7-specific functions. Unlike BET inhibitors, it offers >30-fold selectivity for BRD9/7 with reduced off-target activity. Optimized for melanoma, uterine fibroid, and uLMS mechanistic studies, with in vivo validation at 20 mg/kg. For rigorous target validation, pair with matched negative control TP-472N.

Molecular Formula C20H19N3O2
Molecular Weight 333.391
Cat. No. B1574703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTP-472
SynonymsTP-472;  TP 472;  TP472.
Molecular FormulaC20H19N3O2
Molecular Weight333.391
Structural Identifiers
SMILESO=C(NC1CC1)C2=CC=C(C)C(C3=C4N=CC=CN4C(C(C)=O)=C3)=C2
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TP-472 Chemical Probe: BRD9/7 Bromodomain Inhibitor Specifications for Epigenetic Research


TP-472 (CAS 2079895-62-6, C20H19N3O2) is a cell-permeable, synthetic organic chemical probe developed collaboratively by Takeda Pharmaceuticals and the Structural Genomics Consortium (SGC). It functions as a potent inhibitor of bromodomain-containing proteins BRD9 and BRD7, two epigenetic reader proteins within the SWI/SNF (BAF) and PBAF chromatin remodeling complexes [1]. TP-472 binds directly to the acetyl-lysine binding pocket with dissociation constants (Kd) of 33 nM for BRD9 and 340 nM for BRD7 as measured by isothermal titration calorimetry (ITC). It exhibits >30-fold selectivity for BRD9 over all other bromodomain family members except BRD7, making it a valuable tool for dissecting BRD9/7-specific functions without confounding off-target activity .

Why BRD9/7 Probes Are Not Interchangeable: TP-472 Selectivity and Chemotype Differentiation


Bromodomain inhibitors targeting the BRD9/7 subfamily exhibit substantial variation in selectivity profiles, chemotype class, and cross-reactivity patterns that preclude generic substitution. TP-472 is a structurally distinct chemical probe with a chemotype different from previously available BRD9/7 probes . Unlike BET bromodomain inhibitors (e.g., JQ1) that promiscuously target BRD2/3/4/T, TP-472 specifically engages BRD9 and BRD7, offering a >30-fold selectivity window against the broader bromodomain family [1]. Furthermore, key differences in off-target liability exist among BRD9 probes: TP-472 shows improved selectivity against CECR2 relative to BI-9564, while I-BRD9 demonstrates improved selectivity against BRD7 compared to TP-472 [2]. These distinctions directly impact experimental interpretation, target deconvolution, and cross-study reproducibility. Procurement decisions based solely on nominal target ("BRD9 inhibitor") without verifying selectivity data, chemotype origin, or available negative control (TP-472N) risk introducing uncontrolled variables that compromise experimental validity.

TP-472 Comparative Evidence: Quantitative Differentiation Against BRD9/7 Inhibitor Candidates


Target Engagement Potency: TP-472 vs. BI-9564 vs. I-BRD9 on BRD9 Binding Affinity

TP-472 demonstrates superior binding affinity for BRD9 compared to the alternative BRD9 inhibitors BI-9564 and I-BRD9. In isothermal titration calorimetry (ITC) assays, TP-472 exhibits a Kd of 33 nM for BRD9, which represents a 4.5-fold improvement over I-BRD9 (Kd = 148 nM) and a 12.7-fold improvement over BI-9564 (Kd = 418 nM) under comparable experimental conditions .

Epigenetics Bromodomain inhibition Drug discovery

Cellular Target Engagement: TP-472 vs. Negative Control TP-472N in NanoBRET Assay

TP-472 demonstrates robust cellular target engagement in a BRD9 NanoBRET assay with an EC50 of 320 nM in HEK293 cells. In direct contrast, the negative control compound TP-472N remains inactive against BRD9 at concentrations up to 20 μM, with minimal inhibitory activity [1]. This 62.5-fold difference in cellular potency provides a critical experimental control for distinguishing on-target BRD9-mediated effects from off-target compound liabilities.

Cellular target engagement NanoBRET Epigenetics

Off-Target Selectivity Profile: TP-472 vs. BI-9564 on CECR2 Cross-Reactivity

Chemical probe validation by the SGC and SERP review confirms that TP-472 exhibits a cleaner selectivity profile compared to the alternative BRD9 inhibitor BI-9564, with improved selectivity specifically against CECR2 (cat eye syndrome chromosome region, candidate 2 bromodomain) [1]. Additionally, comprehensive off-target screening across 71 receptors, ion channels, and 25 enzymes at 10 μM revealed that the only significant binding interactions for TP-472 were with Adenosine A1 receptor (14% of control), Benzodiazepine receptor (47%), PDE2A1 (25%), PDE3A (48%), and PDE4D2 (28%)—all below the 50% threshold considered to represent significant effects [2].

Selectivity profiling Off-target liability Chemical probe validation

In Vivo Antitumor Efficacy: TP-472 in Melanoma Xenograft Model

TP-472 demonstrates quantifiable in vivo antitumor efficacy in a melanoma xenograft mouse model. In NSG mice bearing subcutaneous melanoma tumors, TP-472 administered at 20 mg/kg intraperitoneally three times weekly for 5 weeks significantly suppressed tumor growth compared to vehicle-treated controls [1]. At the end of the 5-week treatment period, representative tumor images from vehicle and TP-472 treated mice showed substantial tumor volume reduction in the TP-472 cohort [2]. This in vivo activity distinguishes TP-472 from purely biochemical probes and supports its utility for animal studies requiring systemic target engagement.

In vivo pharmacology Melanoma Xenograft

Broad Bromodomain Family Selectivity: TP-472 vs. BET Inhibitor JQ1

TP-472 exhibits a fundamentally distinct target profile from pan-BET bromodomain inhibitors such as JQ1. While JQ1 binds to BRD2, BRD3, BRD4, and BRDT bromodomains, TP-472 shows >30-fold selectivity for BRD9 over all other bromodomain family members except the highly homologous BRD7 [1]. Specifically, TP-472 does not bind to any bromodomain in a thermal shift assay panel of >40 bromodomains with the exception of BRD7 and BRD9 [2]. This restricted target engagement enables specific interrogation of BRD9/7-dependent biology without the confounding transcriptional effects associated with broad BET inhibition.

Bromodomain selectivity BET inhibitor Epigenetic target deconvolution

Chemotype Differentiation: TP-472 as a Structurally Distinct BRD9/7 Probe

TP-472 was developed as part of a collaborative effort between Takeda and the SGC and represents a different chemotype from BRD9/7 probes previously available . This chemotype differentiation is functionally significant for orthogonal validation studies and for mitigating chemotype-specific off-target liabilities. Crystal structures of the human BRD9 bromodomain bound to TP-472 (PDB IDs: 6V1U, 6V14, 6Y7L, 6V16) confirm distinct binding interactions that underlie its selectivity profile [1]. The availability of structural data enables rational interpretation of structure-activity relationships and facilitates computational modeling approaches.

Chemical probe validation Chemotype diversity Medicinal chemistry

Recommended Applications for TP-472 Based on Validated Evidence


BRD9/7 Pathway Dissection in Melanoma Preclinical Models

TP-472 is optimally suited for mechanistic studies of BRD9/7-dependent oncogenic signaling in melanoma. Evidence from chemical genetic screening identified TP-472 as the strongest inhibitor of melanoma growth in both short-term and long-term survival assays, as well as in mouse models of melanoma tumor growth [1]. Mechanistic studies further demonstrated that TP-472 suppresses ECM-mediated oncogenic signaling and induces apoptosis. Researchers investigating the role of ncBAF complex-dependent transcription in melanoma should prioritize TP-472 due to its validated in vivo efficacy at 20 mg/kg (i.p., three times weekly) and its well-characterized target engagement profile.

Selective BRD9/7 Inhibition with Negative Control for Target Validation Studies

For experiments requiring rigorous target validation, TP-472 should be used in conjunction with its matched negative control TP-472N. TP-472N is inactive against BRD9 at concentrations up to 20 μM, providing a >62.5-fold differential in cellular potency relative to the active probe [1]. This pairing enables definitive attribution of observed phenotypes to BRD9/7 inhibition rather than off-target compound effects. The approach is particularly valuable for high-content screening, RNA-seq experiments, and genetic rescue studies where target specificity is paramount for publication-quality data.

Uterine Fibroid and Uterine Leiomyosarcoma Pathogenesis Research

TP-472 demonstrates validated efficacy in uterine fibroid (UF) and uterine leiomyosarcoma (uLMS) cellular models. Studies show that targeted inhibition of BRD9 with TP-472 suppresses UF pathogenesis by increasing apoptosis and proliferation arrest while decreasing extracellular matrix deposition [1]. In uLMS, where BRD9 is aberrantly overexpressed, TP-472 suppresses cell proliferation via apoptosis induction and cell cycle arrest . Comparative transcriptomic analysis confirmed that TP-472 and I-BRD9 induce common enriched pathways in UF cells, validating BRD9 as the critical target. TP-472 should be prioritized for studies in these indications due to its documented pathway-level effects validated by high-throughput transcriptomic analysis.

Epigenetic Combination Screening with UBA1 Inhibitors (TAK-243)

TP-472 has been identified in a combinatorial anticancer drug screen as one of eight epigenetic probes that significantly potentiate the cytotoxicity of TAK-243, a first-in-class ubiquitin-activating enzyme (UBA1) inhibitor [1]. In this screen of 31 epigenetic probes combined with 14 anticancer agents, TP-472 (along with GSK864, A-196, UNC1999, SGC-CBP30, and PFI-4 analogues) enhanced TAK-243 cytotoxicity through off-target ABCG2 efflux transporter inhibition. Researchers evaluating synergistic combinations with UBA1 inhibitors should consider TP-472 based on this quantitative combination data, while noting that negative control compounds did not have a significant impact on TAK-243 cytotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for TP-472

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.